2-(2,2,3,3-Tetrafluoropropoxy)ethanol

Description

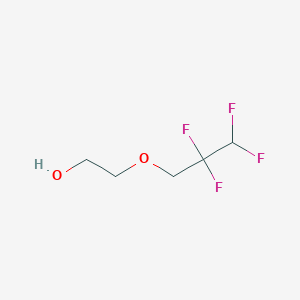

2-(2,2,3,3-Tetrafluoropropoxy)ethanol (CAS: 1435806-79-3) is a fluorinated ether-alcohol characterized by a tetrafluoropropoxy group (-O-CF₂CF₂CH₂F) attached to an ethoxyethanol backbone.

Properties

IUPAC Name |

2-(2,2,3,3-tetrafluoropropoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F4O2/c6-4(7)5(8,9)3-11-2-1-10/h4,10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDNKYROBKLKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600246 | |

| Record name | 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50997-68-7 | |

| Record name | 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-Tetrafluoropropoxy)ethanol typically involves the reaction of 2,2,3,3-tetrafluoropropanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which acts as a catalyst. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-pressure reactors can also enhance the yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetrafluoropropoxy)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrafluoropropoxyacetic acid, while reduction could produce tetrafluoropropoxyethane .

Scientific Research Applications

2-(2,2,3,3-Tetrafluoropropoxy)ethanol has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug delivery systems.

Mechanism of Action

The mechanism by which 2-(2,2,3,3-Tetrafluoropropoxy)ethanol exerts its effects involves interactions with specific molecular targets. The tetrafluoropropoxy group can interact with enzymes and proteins, altering their activity and function. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its behavior in biological systems.

Comparison with Similar Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

- Structure: Differs by substitution of the tetrafluoropropoxy group with a bulky phenoxy-ether chain containing a tetramethylbutyl group.

- Properties : Higher molecular weight (C₁₈H₂₈O₃; MW: 292.4 g/mol) and lipophilicity due to the aromatic and branched alkyl groups.

- Applications : Restricted to R&D due to acute oral toxicity (Category 4) and serious eye damage (Category 1) .

3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (CAS: 25385-68-6)

- Structure: Contains a diol (-OH) group instead of ethanol, enhancing hydrophilicity.

- Properties : Molecular formula C₆H₁₀F₄O₃ (MW: 206.14 g/mol). The diol structure improves solubility in polar solvents.

Glycidyl 2,2,3,3-Tetrafluoropropyl Ether (CAS: 19932-26-4)

MCU Modifier (CAS: 308362-88-1)

- Structure: Isomeric mixture of 1-(2,2,3,3-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol and minor isomers.

- Properties : Acts as a diluent modifier in solvent extraction processes, enhancing extractant solubility and phase stability.

- Applications : Critical in nuclear waste processing; shelf-life studies indicate stability beyond 5 years under controlled storage .

Functional Comparison Table

Key Research Findings

Fire Retardancy

Fluorocyclotriphosphazene derivatives with 2,2,3,3-tetrafluoropropoxy groups (e.g., dichlorotetra(2,2,3,3-tetrafluoropropoxy)cyclophosphazene) demonstrate dual functionality:

Solvent Extraction Efficiency

The MCU modifier enhances the solubility of extractants like Cs-7SB in aliphatic diluents, achieving >99% extraction efficiency for cesium in nuclear waste streams.

Toxicity Profiles

- 2,2,2-Trifluoroethanol (CAS: 75-89-8): A simpler fluorinated alcohol with acute toxicity (LD₅₀: 240 mg/kg, oral rats) and severe eye irritation. Highlights the trade-off between fluorination degree and safety .

- Phenoxyethanol Derivatives: Increased alkyl/aryl substitution correlates with higher toxicity, as seen in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.